3-[Bis(carboxymethyl)amino]-N,N-bis(carboxymethyl)-L-alanine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(carboxymethyl)amino]-N,N-bis(carboxymethyl)-L-alanine typically involves the double cyanomethylation of racemic α-DL-alanine with methanal and hydrogen cyanide, followed by hydrolysis of the intermediately formed diacetonitrile to the trisodium salt and subsequent acidification with mineral acids . The overall yield of this process can reach up to 97.4% .
Industrial Production Methods
Industrial production of this compound focuses on achieving high space-time yields, simple reaction control at relatively low pressures and temperatures, and the realization of continuous process options. The use of inexpensive raw materials, such as the raw mixture of Strecker synthesis from methanal, hydrogen cyanide, and ammonia, is preferred .
Chemical Reactions Analysis
Types of Reactions
3-[Bis(carboxymethyl)amino]-N,N-bis(carboxymethyl)-L-alanine undergoes various chemical reactions, including complexation with metal ions, oxidation, and substitution reactions .
Common Reagents and Conditions
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide under controlled conditions.
Substitution: Substitution reactions can occur with halogenated compounds under basic conditions.
Major Products
The major products formed from these reactions include metal chelates, oxidized derivatives, and substituted analogs .
Scientific Research Applications
3-[Bis(carboxymethyl)amino]-N,N-bis(carboxymethyl)-L-alanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[Bis(carboxymethyl)amino]-N,N-bis(carboxymethyl)-L-alanine involves its ability to form stable chelate complexes with metal ions. This chelation process sequesters metal ions, preventing them from participating in unwanted chemical reactions . The molecular targets include divalent and trivalent metal ions, and the pathways involved are primarily related to metal ion complexation and stabilization .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(carboxymethyl)-L-lysine: Another chelating agent used in peptide synthesis and biosensor development.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent in various applications, including medicine and industry.
Nitrilotriacetic acid (NTA): A chelating agent used in cleaning products and water treatment.
Uniqueness
3-[Bis(carboxymethyl)amino]-N,N-bis(carboxymethyl)-L-alanine is unique due to its excellent biodegradability and environmental compatibility compared to other chelating agents like EDTA and NTA . Its ability to form stable complexes with a wide range of metal ions makes it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
62394-58-5 |
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Molecular Formula |
C11H16N2O10 |
Molecular Weight |
336.25 g/mol |
IUPAC Name |
(2S)-2,3-bis[bis(carboxymethyl)amino]propanoic acid |
InChI |
InChI=1S/C11H16N2O10/c14-7(15)2-12(3-8(16)17)1-6(11(22)23)13(4-9(18)19)5-10(20)21/h6H,1-5H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21)(H,22,23)/t6-/m0/s1 |
InChI Key |
SFDOFLKQDSZQSN-LURJTMIESA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Canonical SMILES |
C(C(C(=O)O)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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